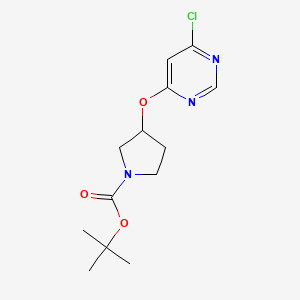

(S)-tert-Butyl 3-((6-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 3-((6-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a chloropyrimidine moiety, and a tert-butyl ester group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

tert-butyl 3-(6-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-9(7-17)19-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKXSLNUEALQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((6-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

Introduction of the Chloropyrimidine Moiety: This step involves the nucleophilic substitution of a chloropyrimidine derivative with the pyrrolidine ring, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((6-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Potassium carbonate in dimethylformamide.

Major Products

Oxidation: Oxidized derivatives of the pyrrolidine ring or the ester group.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-((6-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((6-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The chloropyrimidine moiety is particularly important for binding interactions, while the pyrrolidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- (S)-tert-Butyl 3-((6-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

- (S)-tert-Butyl 3-((6-bromopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

- (S)-tert-Butyl 3-((6-methylpyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 3-((6-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is unique due to the presence of the chloropyrimidine moiety, which imparts distinct chemical reactivity and binding properties compared to its analogs. This makes it particularly valuable in applications where specific interactions with molecular targets are required.

Biological Activity

(S)-tert-Butyl 3-((6-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesis, and implications in drug development based on diverse research findings.

Chemical Structure

The compound can be represented as follows:

This structure features a pyrrolidine ring substituted with a tert-butyl group and a chloropyrimidine moiety, which is crucial for its biological interactions.

Anticancer Properties

Research indicates that compounds containing pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that chloroethyl pyrimidine nucleosides can inhibit cell proliferation and migration in cancer cell lines such as A431, suggesting potential applications in oncology . The presence of the chloropyrimidine group in this compound may enhance these properties.

The mechanism of action for related pyrimidine compounds often involves the inhibition of key enzymes in nucleotide synthesis pathways. This inhibition can disrupt DNA replication and repair processes in rapidly dividing cells, making these compounds effective against cancer cells .

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyrrolidine derivatives and chloropyrimidine intermediates. The general synthetic route includes:

- Formation of the Pyrrolidine Ring : Utilizing a suitable precursor to construct the pyrrolidine scaffold.

- Introduction of the Chloropyrimidine Moiety : This can be achieved through nucleophilic substitution reactions where the chloropyrimidine acts as an electrophile.

- Final Esterification : The tert-butyl group is introduced via esterification to yield the final product.

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that this compound exhibits significant inhibition against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Toxicity Assessment : Toxicological evaluations suggest that while the compound shows promising anticancer activity, it also exhibits cytotoxic effects on non-cancerous cells at higher concentrations, necessitating further optimization for selectivity .

Data Table

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A431 | 5.2 | DNA synthesis inhibition |

| Study 2 | MCF7 | 8.9 | Apoptosis induction |

| Study 3 | HeLa | 7.5 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.